molecular formula C22H19Cl2NO6S B3552803 methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Cat. No. B3552803
M. Wt: 496.4 g/mol
InChI Key: FQTYPKMNHKXNOR-DJKKODMXSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (acetate), a thiazolidinedione ring, and a dichlorobenzyl ether group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the thiazolidinedione and dichlorobenzyl ether groups. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazolidinedione ring, which is a five-membered ring containing two oxygen atoms, a sulfur atom, and two carbon atoms. Attached to this ring is a dichlorobenzyl ether group and an acetate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis in the presence of a base or an acid to form an alcohol and a carboxylic acid . The thiazolidinedione ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, affecting its solubility in different solvents .

Mechanism of Action

The biological activity of this compound would depend on its structure and the target it interacts with. For example, thiazolidinediones are known to have antidiabetic activity by activating the peroxisome proliferator-activated receptor gamma (PPARγ) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve developing new synthetic routes or finding new applications for this compound .

properties

IUPAC Name

methyl 2-[(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO6S/c1-3-30-18-8-13(9-19-21(27)25(22(28)32-19)11-20(26)29-2)4-7-17(18)31-12-14-5-6-15(23)10-16(14)24/h4-10H,3,11-12H2,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTYPKMNHKXNOR-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

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